molecular formula C14H20N2O3S B6964358 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane

2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane

Cat. No.: B6964358
M. Wt: 296.39 g/mol
InChI Key: XJGYVODUXYZFLF-UHFFFAOYSA-N
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Description

2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a pyridine ring, a sulfonyl group, and a spirocyclic framework, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Spirocyclization: The spirocyclic structure is formed through cyclization reactions, which may involve the use of catalysts such as palladium or copper complexes to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides, and may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[45]decane is unique due to its specific combination of a pyridine ring, a sulfonyl group, and a spirocyclic framework This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-(3-methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20(17,18)12-4-2-7-15-13(12)16-8-6-14(10-16)5-3-9-19-11-14/h2,4,7H,3,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYVODUXYZFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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